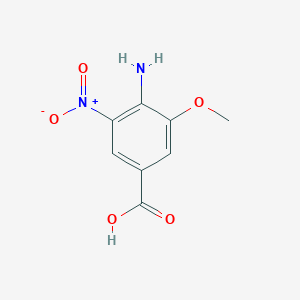

4-Amino-3-methoxy-5-nitrobenzoic acid

Descripción

4-Amino-3-methoxy-5-nitrobenzoic acid is a benzoic acid derivative with three functional groups: an amino (-NH₂) at position 4, a methoxy (-OCH₃) at position 3, and a nitro (-NO₂) at position 5. The parent acid is inferred to have the formula C₈H₇N₂O₅ (MW: 197.15 g/mol).

Propiedades

IUPAC Name |

4-amino-3-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXHFVCOCMQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methoxy-5-nitrobenzoic acid typically involves the nitration of 3-methoxybenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid to convert the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.

Reducing Agents: Tin and hydrochloric acid for reduction reactions.

Catalysts: Palladium on carbon for catalytic hydrogenation reactions.

Major Products Formed

Oxidation: Formation of 4-nitro-3-methoxy-5-nitrobenzoic acid.

Reduction: Formation of 4-amino-3-methoxybenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Amino-3-methoxy-5-nitrobenzoic acid is an organic compound with an amino group, a methoxy group, and a nitro group attached to a benzoic acid structure. It is also known as methyl 4-amino-5-nitro-o-anisate and 4-amino-2-methoxy-5-nitrobenzoate. This compound has applications in pharmaceuticals and chemical synthesis.

Scientific Research Applications

This compound is used in scientific research as a substrate for enzymatic reactions and as a linker in peptide synthesis. The compound can act as a substrate for enzymatic reactions, facilitating the synthesis of various biomolecules. Its functional groups allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules.

- Triazole Synthesis The carboxylic acid functionality of this compound enables its use in synthesizing substituted triazole rings.

- Synthesis of Folic Acid It is also used in studies involving the synthesis of folic acid in bacteria.

- Methylation Reaction: 4-amino-3-nitrobenzoic acid can be used in a methylation reaction to produce 4-amino-3-nitrobenzoic acid methyl ester .

Chemical Reactions

This compound undergoes various chemical reactions due to its functional groups:

- The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.

- The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Related Compounds

Mecanismo De Acción

The mechanism of action of 4-Amino-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, facilitating the synthesis of various biomolecules. Its functional groups allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural and physical properties of 4-amino-3-methoxy-5-nitrobenzoic acid with analogs:

Key Differences and Implications

Functional Group Effects: Electron-Donating vs. Withdrawing Groups: The amino and methoxy groups in the target compound enhance solubility in polar solvents compared to non-amino analogs like 4-methoxy-3-nitrobenzoic acid. However, the nitro group reduces basicity and increases acidity (pKa) relative to hydroxy-substituted analogs .

Thermal Stability: The absence of a methoxy group in 4-amino-3-nitrobenzoic acid correlates with a higher decomposition temperature (280°C vs. unrecorded for the target compound), suggesting that electron-donating groups may lower thermal stability .

Actividad Biológica

4-Amino-3-methoxy-5-nitrobenzoic acid (AMNBA) is an organic compound belonging to the class of acylaminobenzoic acids. It is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a benzoic acid structure. This compound has garnered interest in various fields, particularly in pharmaceuticals and chemical synthesis due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molar mass of approximately 226.19 g/mol. Its structural representation highlights the functional groups that contribute to its reactivity and biological activity.

Structural Formula

Antimicrobial Properties

Research indicates that AMNBA exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, AMNBA demonstrated notable inhibition zones, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

AMNBA has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted as a key factor in its anticancer effects.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of AMNBA. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase activity further supports its role in neuroprotection, making it a candidate for further development in treating neurodegenerative diseases.

Table: Summary of Biological Activities of AMNBA

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces oxidative stress; AChE inhibition |

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, AMNBA was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing that AMNBA had an MIC of 32 µg/mL against both strains, indicating strong antibacterial properties.

Case Study 2: Anticancer Mechanism Exploration

A study conducted on MCF-7 cells treated with varying concentrations of AMNBA revealed a dose-dependent increase in apoptosis. Flow cytometry analysis showed that treatment with 50 µM AMNBA resulted in approximately 30% apoptotic cells compared to control groups. This suggests that AMNBA could be developed into a therapeutic agent for breast cancer treatment.

The biological activity of AMNBA can be attributed to its functional groups:

- Nitro Group : Can undergo bioreduction, generating reactive intermediates that interact with cellular components.

- Amino Group : May enhance binding affinity to target proteins involved in metabolic pathways.

- Methoxy Group : Influences the lipophilicity and overall bioavailability of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3-methoxy-5-nitrobenzoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nitration of precursor benzoic acid derivatives. For example, nitration using a mixture of sulfuric acid and nitric acid under controlled temperatures (0–5°C) is common, followed by purification via recrystallization (e.g., using ethanol/water mixtures). Purity verification requires HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms substitution patterns.

- IR Spectroscopy : Identifies nitro (NO₂) stretches (~1520 cm⁻¹) and carboxylic acid (COOH) bands (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 226 for C₈H₇N₂O₅) and fragmentation patterns .

Q. How should researchers handle storage and stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the nitro or methoxy groups. Regularly monitor purity via HPLC and discard samples showing >5% degradation .

Advanced Research Questions

Q. How can computational tools predict reactivity in novel synthetic routes?

- Methodological Answer : Retrosynthesis software (e.g., Template_relevance Reaxys) identifies feasible precursors and reaction pathways. Density Functional Theory (DFT) calculations model transition states for nitration or methoxylation steps, optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve discrepancies in crystallographic data for derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Address disorder by applying restraints (e.g., SIMU/DELU) and validate with R-factor convergence (<5%). Pair with powder XRD to confirm phase purity .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity?

- Methodological Answer : Derivatize the amino group (e.g., acylation) or nitro group (e.g., reduction to amine) to modulate electronic effects. Evaluate receptor binding (e.g., dopamine D2, serotonin 5-HT3) via competitive assays (IC₅₀ values) and correlate with substituent Hammett constants .

Q. What statistical approaches address conflicting bioassay results across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent polarity or cell-line specificity. Use meta-analysis frameworks (e.g., RevMan) to aggregate data, weighted by sample size and purity thresholds (e.g., ≥95% by HPLC) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.